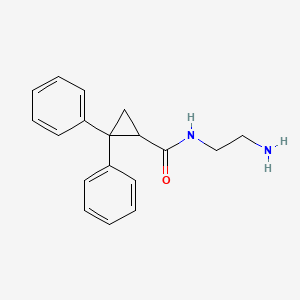

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide

Overview

Description

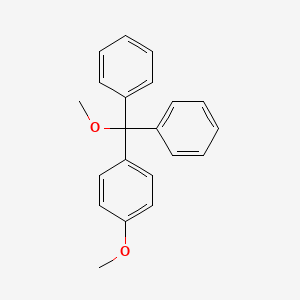

N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide, also known as N-ethyl-2,2-diphenylcyclopropanecarboxamide, is an organic compound that belongs to the family of amides. It is a white, crystalline solid with a melting point of 97-99°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. N-ethyl-2,2-diphenylcyclopropanecarboxamide has a variety of applications in the scientific and medical fields, including its use as a reagent in organic synthesis, as a ligand for transition metal complexes, and as a drug for the treatment of various diseases.

Scientific Research Applications

Food Contact Materials Safety Evaluation

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide: is evaluated for its safety in food contact materials. It is assessed for its potential migration into food and the safety concerns associated with it. The European Food Safety Authority (EFSA) has concluded that the use of related compounds in manufacturing can coatings does not raise safety concerns if migration remains below certain thresholds .

Peptide Nucleic Acid (PNA) Synthesis

This compound plays a role in the synthesis of Peptide Nucleic Acids (PNAs) , which are synthetic mimics of nucleic acids. PNAs have a peptide backbone instead of the sugar-phosphate backbone found in DNA, which gives them higher affinity and sequence selectivity for complementary DNA and RNA . They are resistant to nucleases and proteases, making them useful for antisense and antigene applications.

Formaldehyde Adsorption

In the field of environmental science, N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide derivatives are used in the preparation of composite aerogels for formaldehyde adsorption. These aerogels rely on the reaction of protonated amine groups with formaldehyde to form Schiff bases, which helps in reducing formaldehyde levels in the environment .

Mechanism of Action

Target of Action

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a complex compound with potential biological activity. PNAs possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . They have been widely used as anti-sense oligonucleotides (ASOs) for therapeutic applications .

Mode of Action

PNAs bind to complementary target oligonucleotides via Watson-Crick hydrogen-bonding interactions . This interaction can interfere with protein production, thereby altering gene expression .

Biochemical Pathways

By binding to specific sequences of DNA or RNA, it could potentially block transcription or translation processes, thereby affecting the synthesis of certain proteins .

Pharmacokinetics

It’s worth noting that pnas, due to their neutral backbone, exhibit increased resistance to enzymatic degradation, which could potentially enhance their stability and bioavailability .

Result of Action

If it acts similarly to pnas, its binding to dna or rna could result in the alteration of gene expression, potentially leading to changes in cellular function .

Action Environment

The action of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its stability and interaction with target molecules

properties

IUPAC Name |

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHJAVDELQIPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746995 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide | |

CAS RN |

109546-07-8 | |

| Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

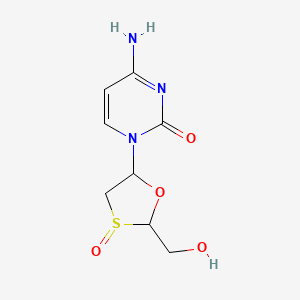

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)